3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound containing a pyrazole ring substituted with an ethylsulfanyl group at the 3-position and a methyl group at the 1-position. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine typically involves the heterocyclization of appropriate precursors. One common method includes the reaction of 3-(alkylsulfanyl)methylpentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous hydrochloric acid under microwave irradiation . This method is efficient and yields the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)-1-methyl-1H-pyrazol-5-amine
- 3-(ethylsulfanyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(propylsulfanyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable scaffold for drug design and other applications .
Biological Activity
3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring with an ethylsulfanyl group at the 3-position and a methyl group at the 1-position. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H10N4S
- Molecular Weight : Approximately 158.23 g/mol
- Structure : The presence of the ethylsulfanyl group enhances its binding affinity to various biological targets, influencing its pharmacological profile.
Biological Activities
Research has indicated several potential therapeutic effects of this compound:
Antimicrobial Activity
The compound has shown promising efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary investigations into its anticancer properties suggest that this compound may induce cytotoxic effects on cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in specific cancer types .
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The ethylsulfanyl group is believed to enhance the compound's binding affinity, leading to modulation of these pathways .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other pyrazole derivatives reveals unique aspects regarding structure and activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methylpyrazol-5-one | Lacks ethylsulfanyl group | Exhibits distinct reactivity due to carbonyl presence |
5-Amino-3-methylpyrazole | Contains an amino group at position 5 | Increased polarity may affect solubility and bioactivity |
4-Ethylthio-3-methylpyrazole | Similar thioether structure | May show enhanced interaction with specific targets |
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy Study : A study explored the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition against multiple bacterial strains, showcasing its potential as an antibacterial agent .
- Cytotoxicity Assessment : In vitro assays were performed on cancer cell lines to assess cytotoxicity. The results demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic use .
Properties
Molecular Formula |
C6H11N3S |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
5-ethylsulfanyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H11N3S/c1-3-10-6-4-5(7)9(2)8-6/h4H,3,7H2,1-2H3 |
InChI Key |
ZEPOCYYAHVMTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN(C(=C1)N)C |
Origin of Product |
United States |
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